molecular formula C17H15ClN2O3 B14933393 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one

Cat. No.: B14933393
M. Wt: 330.8 g/mol
InChI Key: BAIUPXBSKWLKBB-UHFFFAOYSA-N
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Description

3-(3-Chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a synthetic quinazolinone derivative with a chloro-substituted benzyl group at the N3 position. Quinazolinones are heterocyclic compounds known for their broad pharmacological activities, including neuroprotective, anticholinesterase, and anti-inflammatory effects .

Synthesis of the 6,7-dimethoxyquinazolin-4(3H)-one scaffold typically involves cyclization of nitrohomoveratric acid derivatives using polyphosphoric acid (PPA) and acetic anhydride, followed by benzylation with 3-chlorobenzyl halides . However, challenges such as low yields (due to disproportionation reactions) and the use of controlled substances like acetic anhydride complicate its large-scale production .

Properties

Molecular Formula

C17H15ClN2O3

Molecular Weight

330.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O3/c1-22-15-7-13-14(8-16(15)23-2)19-10-20(17(13)21)9-11-4-3-5-12(18)6-11/h3-8,10H,9H2,1-2H3

InChI Key

BAIUPXBSKWLKBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC(=CC=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Reduction: Conversion of the nitro group to an amine.

    Bromination: Introduction of a bromine atom to the benzene ring.

    Substitution: Replacement of the bromine atom with a 3-chlorobenzyl group.

    Cyclization: Formation of the quinazolinone core structure through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy groups to hydroxyl groups.

    Reduction: Reduction of the quinazolinone core to form dihydroquinazolinone derivatives.

    Substitution: Replacement of the 3-chlorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-(3-chlorobenzyl)-6,7-dihydroxyquinazolin-4(3H)-one.

    Reduction: Formation of 3-(3-chlorobenzyl)-6,7-dimethoxydihydroquinazolin-4(3H)-one.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one are primarily found in medicinal chemistry. Its unique structure allows for modifications that could enhance its efficacy and selectivity.

Anticancer Research
this compound has demonstrated potential in anticancer research. It can interact with cellular targets involved in cancer pathways, making it a subject of interest for pharmacological studies. Interaction studies have demonstrated that this compound can effectively bind to specific biological targets involved in cancer pathways. These studies often utilize techniques such as surface plasmon resonance, X-ray crystallography, and NMR spectroscopy. Such studies are crucial for understanding its therapeutic potential and optimizing its use in clinical settings.

Interaction Studies
Interaction studies have demonstrated that this compound can effectively bind to specific biological targets involved in cancer pathways. These studies often utilize techniques such as:

  • Surface plasmon resonance
  • X-ray crystallography
  • NMR spectroscopy

Such studies are crucial for understanding its therapeutic potential and optimizing its use in clinical settings.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 3-chlorobenzyl substituent in the target compound offers balanced lipophilicity and electronic effects, whereas the 3-bromobenzyl analogue () shows stronger anticholinesterase activity, likely due to bromine’s higher electronegativity enhancing binding to enzyme active sites .
  • Functional Groups : The pyridinium moiety in enhances water solubility but may increase toxicity, unlike the neutral benzyl group in the target compound .

Neuroprotective Quinazolinones with Amino Acid/Dipeptide Moieties

Compound Name Substituents Neuroprotective Efficacy Cognitive Function Improvement Reference
3i Glycine residue Reduces brain necrosis by 23.1% 60.2% recovery in Y-maze test
3j Glycylglycine residue Reduces brain necrosis by 27.9% 57.9% recovery
3k Glycyltryptophan residue Reduces brain necrosis by 24.2% Comparable to EMHPS*

*EMHPS = Ethylmethylhydroxypyridine Succinate (reference drug).

Key Observations :

  • Amino Acid Integration: Compounds 3i–3k, which incorporate glycine or dipeptide residues, demonstrate superior cerebroprotective activity compared to the target compound, likely due to enhanced interaction with neuronal receptors or antioxidant mechanisms .
  • Mechanistic Differences : While this compound may act via anticholinesterase pathways, 3i–3k likely target oxidative stress or apoptotic pathways in ischemic penumbra regions .

Key Observations :

  • The target compound’s synthesis is less efficient than derivatives like 2-ethyl-6,7-dimethoxybenzoxazinone, highlighting the need for optimized protocols .

Biological Activity

3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one is a compound belonging to the quinazoline family, notable for its potential biological activities, particularly in cancer research. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C15H14ClN2O3
  • Molecular Weight: Approximately 304.73 g/mol
  • Structure: The compound features a quinazolinone core with a 3-chlorobenzyl group and two methoxy groups at the 6 and 7 positions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an anticancer agent. Key findings include:

  • Anticancer Properties: The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.
  • Mechanism of Action: It interacts with specific cellular targets involved in cancer pathways, potentially acting as a tyrosine kinase inhibitor.

Antiproliferative Activity

A study evaluated the antiproliferative effects of several quinazoline derivatives, including this compound. The results indicated:

  • IC50 Values: The compound exhibited IC50 values ranging from 1.83 to 4.24 µM against HepG2 cells, demonstrating superior activity compared to sorafenib (IC50 = 6.28 µM) .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits acetylcholinesterase activity with an IC50 value indicating significant potential for neurological applications alongside its anticancer properties .

Mechanistic Insights

The interaction studies utilized techniques such as molecular docking and dynamics simulations to elucidate the binding affinity of the compound to its biological targets. These studies revealed:

  • Binding Affinity: The compound forms stable complexes with targets involved in cancer signaling pathways, suggesting a mechanism that may involve modulation of receptor activity .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted with other quinazoline derivatives to assess relative potency and selectivity:

Compound NameIC50 (µM)Target
This compound1.83 - 4.24HepG2
Sorafenib6.28VEGFR2
Other Quinazoline DerivativesVaries (0.20 - 15.72)MCF-7, A2780

Q & A

Q. What are the established synthetic routes for 3-(3-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one, and how can intermediates be optimized?

Answer: The synthesis typically begins with nitrohomoveratric acid (1) and polyphosphoric acid (PPA) (2), forming 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one (2d) via cyclization. A key intermediate, 2-acetamido-4,5-dimethoxybenzoic acid (3), is generated during this process. Optimization involves controlling reaction time and stoichiometric ratios to minimize side products. Acetic anhydride is critical for stabilizing intermediates, improving yield reproducibility .

Q. What analytical techniques are recommended for structural confirmation of this compound?

Answer: Use a combination of:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorobenzyl positioning).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and fragmentation pathways.
  • X-ray Crystallography: Resolve stereochemical ambiguities in the quinazolinone core.
    Cross-validate results with computational methods (e.g., DFT calculations) to ensure accuracy .

Q. How does the chlorobenzyl substituent influence the compound’s physicochemical properties?

Answer: The 3-chlorobenzyl group enhances lipophilicity (logP), impacting solubility and membrane permeability. Computational tools like COSMO-RS predict solubility in polar solvents (e.g., DMSO). Experimental validation via HPLC retention time analysis under reversed-phase conditions correlates with computational data .

Advanced Research Questions

Q. How can computational methods guide experimental design for optimizing reaction conditions?

Answer:

  • Quantum Chemical Calculations (DFT): Map energy barriers for intermediate steps (e.g., cyclization of nitrohomoveratric acid).
  • Reaction Path Search Algorithms: Identify optimal temperature/pressure conditions using software like GRRM or AFIR.
  • Machine Learning (ML): Train models on existing reaction datasets to predict yield outcomes under varying solvent systems (e.g., PPA vs. acetic anhydride ratios) .

Q. What strategies resolve contradictions in kinetic data during synthesis scale-up?

Answer:

  • Factorial Design: Systematically test variables (temperature, catalyst loading) to isolate confounding factors. For example, a 2³ factorial design identifies interactions between PPA concentration, reaction time, and solvent polarity .
  • In Situ Monitoring: Use Raman spectroscopy or inline HPLC to track intermediate stability during scale-up, addressing deviations from batch-to-batch consistency .

Q. How can membrane separation technologies improve purification efficiency?

Answer:

  • Nanofiltration Membranes: Select membranes with MWCO < 500 Da to separate unreacted intermediates (e.g., 2d) from the final product.
  • Simulated Moving Bed (SMB) Chromatography: Optimize elution profiles using COMSOL Multiphysics simulations to reduce solvent waste and improve throughput .

Q. What mechanistic insights explain the compound’s cerebroprotective activity?

Answer:

  • In Silico Docking Studies: Identify binding affinities to NMDA receptors or antioxidant enzymes (e.g., SOD1).
  • Metabolomic Profiling: Use LC-MS/MS to track downstream metabolites in neuronal cell lines, correlating with ROS scavenging efficacy.
  • Knockout Models: Validate targets via CRISPR-Cas9 in vitro models to isolate pathways (e.g., NF-κB inhibition) .

Methodological Frameworks

Q. How to design a robust validation protocol for bioactivity assays?

Answer:

  • Positive/Negative Controls: Include known cerebroprotectants (e.g., edaravone) and vehicle-only groups.
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ values.
  • Blinded Analysis: Implement double-blinded scoring for histological outcomes to reduce bias .

Q. What statistical approaches address heterogeneity in experimental replicates?

Answer:

  • Mixed-Effects Models: Account for batch-to-batch variability (e.g., reagent lot differences).
  • Bootstrapping: Resample datasets to estimate confidence intervals for kinetic parameters.
  • ANOVA with Tukey’s HSD: Compare means across >3 experimental groups while controlling Type I error .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.